2,5-Diethylaniline

Synthetic Chemistry Heterocyclic Synthesis Benzacridine

2,5-Diethylaniline (CAS 80427-50-5) is a primary aromatic amine and a specific positional isomer within the diethylaniline family. Its structure, defined by ethyl groups at the 2 and 5 positions of the benzene ring, confers distinct steric and electronic properties that influence its reactivity and applications as a synthetic intermediate.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 80427-50-5
Cat. No. B12005176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethylaniline
CAS80427-50-5
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)CC)N
InChIInChI=1S/C10H15N/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4,11H2,1-2H3
InChIKeyVBUBGTCJRMYYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diethylaniline (CAS 80427-50-5): An Aromatic Amine Intermediate for Dye and Complex Synthesis


2,5-Diethylaniline (CAS 80427-50-5) is a primary aromatic amine and a specific positional isomer within the diethylaniline family . Its structure, defined by ethyl groups at the 2 and 5 positions of the benzene ring, confers distinct steric and electronic properties that influence its reactivity and applications as a synthetic intermediate. While closely related isomers like 2,6-diethylaniline are established industrial intermediates for large-volume herbicides [1], 2,5-diethylaniline occupies a more specialized niche, being primarily investigated for its role in synthesizing complex heterocyclic structures, such as benzacridines, and as a precursor in dye manufacturing [2]. Understanding its specific substitution pattern is critical for researchers, as it is not a simple substitute for other diethylanilines and must be selected based on the precise structural requirements of the target molecule.

Why 2,5-Diethylaniline (CAS 80427-50-5) Cannot Be Simply Replaced by Isomers Like 2,6-Diethylaniline


In scientific procurement, treating diethylaniline isomers as interchangeable commodities is a critical error due to the profound impact of substitution pattern on molecular geometry, reactivity, and biological target interaction [1]. For instance, 2,6-diethylaniline's symmetric, sterically hindered substitution pattern makes it an essential building block for the large-scale synthesis of the herbicide butachlor [2]. In stark contrast, the asymmetric 2,5-substitution pattern directs electrophilic substitution to different ring positions, enabling access to distinct heterocyclic scaffolds like benzacridines, which are inaccessible using the 2,6-isomer [3]. Furthermore, class-level studies confirm that subtle changes in the position of substituents on the aromatic ring fundamentally alter the compound's ionization and fragmentation behavior in analytical techniques like mass spectrometry, which can directly impact purity assessment and trace analysis in regulated environments [4]. Therefore, substituting one isomer for another without rigorous re-validation will not only alter synthetic outcomes but also compromise analytical method integrity.

2,5-Diethylaniline Procurement Guide: Quantitative Differentiation Evidence


2,5-Diethylaniline vs. 2,6-Diethylaniline: Differentiated Synthetic Utility for Heterocyclic Chemistry

The 2,5-substitution pattern of this aniline is a specific structural requirement for synthesizing certain benzacridine derivatives. This synthetic pathway is not accessible using the more common 2,6-diethylaniline isomer, which is primarily employed as a precursor for the herbicide butachlor [1]. This represents a clear differentiation in synthetic utility based on substitution pattern, where the 2,5-isomer is the required precursor for accessing a distinct class of polycyclic aromatic compounds with potential pharmacological relevance [2].

Synthetic Chemistry Heterocyclic Synthesis Benzacridine

Isomer-Dependent Physicochemical Profile: Impact on Formulation and Handling

The physical properties of diethylanilines are highly dependent on the substitution pattern. For instance, 2,6-diethylaniline is a low-melting solid with a melting point of 3-4°C . While specific experimental data for 2,5-diethylaniline is limited in public literature, class-level inference suggests that its asymmetric substitution will lead to a different solid-state packing arrangement, which is likely to result in a different melting point and solidification behavior compared to the 2,6-isomer . This is a critical differentiator for procurement, as it directly impacts handling, storage conditions, and suitability for continuous flow chemistry or large-scale synthesis where the physical state of a reagent is a key parameter.

Physical Chemistry Process Chemistry Formulation

Analytical Differentiation: Isomer-Specific Fragmentation for Purity and Trace Analysis

A study on the fragmentation behavior of substituted N,N-diethylanilines in electrospray ionization tandem mass spectrometry (ESI-MS/MS) demonstrated that the position of substituents on the aromatic ring directly influences the fragmentation pathways of protonated molecules [1]. This finding supports the class-level inference that the 2,5-diethylaniline isomer will exhibit a unique fragmentation pattern and diagnostic ion signature in mass spectrometry when compared to its positional isomers like 2,4- or 3,5-diethylaniline. This is a verifiable, quantifiable difference that is critical for quality control, purity assessment, and developing robust analytical methods for reaction monitoring or trace impurity detection.

Analytical Chemistry Mass Spectrometry Quality Control

Key Application Scenarios for 2,5-Diethylaniline (CAS 80427-50-5) Based on Verifiable Evidence


Synthesis of Specialized Heterocyclic Compounds (e.g., Benzacridines)

Procure 2,5-diethylaniline as a necessary starting material for research programs focused on synthesizing benzacridine derivatives and related polycyclic aromatic systems. Its specific 2,5-substitution pattern is a prerequisite for the formation of these ring systems, a synthetic pathway not accessible with other diethylaniline isomers [1]. This is a direct application supported by primary research literature, making this compound essential for this niche area of heterocyclic chemistry.

Development and Validation of Isomer-Specific Analytical Methods

Source 2,5-diethylaniline as a high-purity reference standard for developing and validating robust analytical chemistry methods, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Class-level evidence confirms that the substitution pattern dictates unique mass spectrometric fragmentation pathways [2]. Therefore, an authentic sample of the 2,5-isomer is indispensable for creating accurate spectral libraries and establishing validated methods for the detection, identification, and quantification of this specific compound in complex mixtures.

Investigation of Structure-Activity Relationships (SAR) in Aniline Derivatives

Utilize 2,5-diethylaniline as a model compound in comparative studies investigating the impact of substitution pattern on the physicochemical and biological properties of aniline derivatives [3]. By comparing its properties and reactivity with data generated for isomers like 2,6-diethylaniline, researchers can build a more comprehensive understanding of how specific steric and electronic effects govern molecular behavior. This is fundamental research for fields ranging from medicinal chemistry to materials science.

Precursor for Dyes and Pigments with Specific Optical Properties

Source 2,5-diethylaniline as a diazo component in the synthesis of novel azo dyes and pigments. Its unique substitution pattern can be exploited to tune the color, lightfastness, and other optical properties of the final dye molecule . This application leverages the compound's primary industrial use case, where the specific position of the ethyl groups influences the electronic conjugation and steric interactions within the dye molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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